Ethyl 6-(chlorosulfonyl)hexanoate
Overview
Description
Ethyl 6-(chlorosulfonyl)hexanoate is a useful research compound. Its molecular formula is C8H15ClO4S and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
- Ethyl 6-(chlorosulfonyl)hexanoate has been explored in the context of catalytic processes, particularly in the synthesis of higher alcohols such as 2-Ethyl-1-hexanol through the Guerbet reaction. This demonstrates the compound's utility in creating more complex alcohol structures from simpler ones like ethanol, potentially for sustainable chemical production methods (Patel et al., 2015).
Chemical Properties and Analysis
- Research has delved into the chemical and textural characteristics of chlorosulfonated materials, which could be related to derivatives of this compound. Such studies investigate the impact of chlorosulfonation on materials like styrene-divinylbenzene copolymer beads, providing insights into the chemical modifications and potential applications of these materials in various industrial processes (Rabia et al., 1996).
Environmental Applications
- The removal of 2-Ethyl-1-hexanol from aqueous solutions, which could be an application or a study related to the degradation or transformation of this compound, has been examined. This involves understanding how compounds like this compound or its derivatives interact with environmental matrices and how they can be efficiently removed or recovered, highlighting the environmental aspect of its applications (Chang et al., 2013).
Methodological Advances
- The synthesis of this compound and related compounds involves innovative methodological approaches, demonstrating advancements in chemical synthesis techniques. For example, the synthesis of hexanoic acid 2-(diethylamino) ethyl ester from hexanoic acid showcases the development of efficient synthesis routes for related ester compounds, which could be extended or analogous to methods used for this compound (Zhao Qing-lan, 2007).
Properties
IUPAC Name |
ethyl 6-chlorosulfonylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXFLPHSAOFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626146 | |
Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319452-62-5 | |
Record name | Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319452-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(chlorosulfonyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.